1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[(2-aminoethyl)dithio]ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-
CAS No.:
Cat. No.: VC13718123
Molecular Formula: C14H26N4O2S3
Molecular Weight: 378.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H26N4O2S3 |
|---|---|
| Molecular Weight | 378.6 g/mol |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-aminoethyldisulfanyl)ethyl]pentanamide |
| Standard InChI | InChI=1S/C14H26N4O2S3/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10-,11-,13-/m0/s1 |
| Standard InChI Key | MFDWNMKIWHKJOW-GVXVVHGQSA-N |
| Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2 |
| SMILES | C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2 |
| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2 |
Introduction
Structural Characteristics and Stereochemistry
The molecular architecture of 1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[(2-aminoethyl)dithio]ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)- comprises a bicyclic thienoimidazole system fused to a hexahydro-2-oxo ring. The pentanamide side chain extends from the imidazole nitrogen, terminating in a dithioethylamino group. Key structural features include:
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Thienoimidazole Core: A sulfur-containing heterocycle formed by fusing thiophene and imidazole rings. This core is rigid and planar, facilitating π-π stacking interactions with aromatic residues in enzyme active sites .
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Pentanamide Side Chain: A five-carbon linker with an amide functional group, which enhances solubility and provides a site for further functionalization.
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Dithioethylamino Substituent: A disulfide (-S-S-) bridge connecting the pentanamide to an ethylamino group. This moiety introduces redox sensitivity and potential for covalent binding via thiol-disulfide exchange .
The stereochemistry at the 3aS, 4S, and 6aR positions dictates the molecule’s three-dimensional conformation. Computational modeling of analogous compounds suggests that this configuration optimizes hydrogen bonding with target proteins, such as nitric oxide synthases (NOS) .
Synthesis and Chemical Modifications
The synthesis of this compound involves multi-step organic reactions, starting from commercially available precursors. A generalized synthetic route, adapted from methods used for related thienoimidazole derivatives, includes the following stages:
Core Ring Formation
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Thiophene-Imidazole Fusion: Cyclocondensation of 3,4-diaminothiophene with a carbonyl source (e.g., triphosgene) under inert conditions yields the thienoimidazole core.
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Oxidation and Functionalization: Selective oxidation of the sulfur atom in the thiophene ring introduces sulfone groups, as seen in biotin sulfone derivatives .
Side Chain Elaboration
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Pentanamide Introduction: Coupling the core with bromopentanoic acid via nucleophilic acyl substitution, followed by amidation with ammonia or amines.
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Dithioethylamino Attachment: Reaction of the terminal amine with cystamine (2,2'-dithiobisethylamine) introduces the disulfide-linked ethylamino group. This step requires careful control of pH to avoid disulfide reduction .
Stereochemical Control
Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography on chiral stationary phases, ensure the desired (3aS,4S,6aR) configuration. X-ray crystallography of intermediates confirms stereochemical fidelity .
Physicochemical Properties
The compound’s behavior in solution and solid states is influenced by its functional groups and stereochemistry:
The disulfide bond imparts redox sensitivity, enabling cleavage under reducing conditions (e.g., in the presence of glutathione) . The amide and sulfone groups enhance polarity, improving aqueous solubility compared to non-polar analogs .
Biological Activity and Mechanism
While direct pharmacological data for this compound are scarce, its structural similarity to NOS inhibitors and biotin derivatives suggests potential mechanisms:
Nitric Oxide Synthase (NOS) Inhibition
Thienoimidazole analogs competitively inhibit NOS by binding to the L-arginine pocket, as demonstrated in crystallographic studies. The dithioethylamino group may enhance inhibition by forming additional hydrogen bonds with active-site cysteine residues .
Protein Labeling and Targeting
The disulfide bridge allows conjugation to thiol-containing biomolecules (e.g., antibodies, enzymes) via thiol-disulfide exchange. This property is exploited in biotinylation reagents, where analogous compounds serve as reversible labeling agents .
Applications in Research and Therapeutics
Biochemical Probes
The compound’s redox-sensitive disulfide bond makes it suitable for designing stimuli-responsive probes. For example, it could release fluorescent tags upon exposure to intracellular glutathione, enabling real-time tracking of redox states .
Drug Delivery Systems
Conjugation to nanoparticles or antibodies via the dithioethylamino group could facilitate targeted drug delivery. The disulfide linkage ensures payload release in reducing environments, such as tumor microenvironments .
Enzyme Inhibition Studies
Preliminary assays with related thienoimidazole derivatives show micromolar IC₅₀ values against NOS isoforms. Further optimization of the dithioethylamino substituent may improve selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS) .
Stability and Degradation Pathways
The compound exhibits moderate stability under ambient conditions but degrades via two primary pathways:
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Disulfide Reduction: Cleavage of the S-S bond by reducing agents (e.g., dithiothreitol) yields two thiol-containing fragments .
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Hydrolytic Degradation: The amide bond undergoes slow hydrolysis in aqueous solutions at extreme pH levels (pH < 2 or > 12) .
Comparative Analysis with Analogues
The dithioethylamino substituent distinguishes this compound by introducing reversible covalent binding capabilities absent in simpler analogs .
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